Cas no 1919022-57-3 (1H-imidazol-2-ylboronic acid;hydrochloride)

1H-Imidazol-2-ylboronic acid hydrochloride is a boronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds. Its imidazole ring enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for pharmaceutical and agrochemical applications. The hydrochloride salt improves stability and handling compared to the free boronic acid form. This compound is particularly useful in constructing imidazole-containing scaffolds, which are prevalent in bioactive molecules. High purity grades ensure consistent performance in sensitive synthetic processes. Proper storage under inert conditions is recommended to maintain reactivity.
1H-imidazol-2-ylboronic acid;hydrochloride structure
1919022-57-3 structure
商品名:1H-imidazol-2-ylboronic acid;hydrochloride
CAS番号:1919022-57-3
MF:C3H6BClN2O2
メガワット:148.355939388275
MDL:MFCD16251134
CID:2605975
PubChem ID:52911308

1H-imidazol-2-ylboronic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • (1H-Imidazol-2-yl)boronic acid hydrochloride
    • 1H-imidazol-2-ylboronic acid hydrochloride
    • 1H-imidazol-2-ylboronic acid HCl
    • imidazole-2-boronic acid hydrochloride
    • (1H-IMIDAZOL-2-YL)BORONIC ACID HCL
    • PubChem15788
    • 1H-imidazol-2-ylboronic acid;hydrochloride
    • C3H6BClN2O2
    • imidazole-2-boronic acid HCL
    • OR53072
    • AB0064900
    • AX8173580
    • AM20080164
    • ST24026066
    • Boronic
    • SY112799
    • DS-15254
    • Boronic acid, B-1H-imidazol-2-yl-, hydrochloride (1:1)
    • Imidazole-2-boronic acid hydrochloride;1H-Imidazole-2-boronic acid hydrochloride
    • CS-W018609
    • AKOS015848332
    • DB-145648
    • (1H-Imidazol-2-yl)boronicacidhydrochloride
    • 1919022-57-3
    • MFCD16251134
    • MDL: MFCD16251134
    • インチ: 1S/C3H5BN2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2,7-8H,(H,5,6);1H
    • InChIKey: OLLWKWSZBCJCQB-UHFFFAOYSA-N
    • ほほえんだ: Cl.OB(C1=NC=CN1)O

計算された属性

  • せいみつぶんしりょう: 148.0210853g/mol
  • どういたいしつりょう: 148.0210853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 79.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.1

1H-imidazol-2-ylboronic acid;hydrochloride セキュリティ情報

1H-imidazol-2-ylboronic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB437765-250 mg
(1H-Imidazol-2-yl)boronic acid hydrochloride; .
1919022-57-3
250mg
€254.70 2023-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFD90-1-500MG
1H-imidazol-2-ylboronic acid;hydrochloride
1919022-57-3 97%
500MG
¥ 765.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFD90-1-250MG
1H-imidazol-2-ylboronic acid;hydrochloride
1919022-57-3 97%
250MG
¥ 508.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFD90-1-100MG
1H-imidazol-2-ylboronic acid;hydrochloride
1919022-57-3 97%
100MG
¥ 257.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFD90-1-5G
1H-imidazol-2-ylboronic acid;hydrochloride
1919022-57-3 97%
5g
¥ 4,349.00 2023-04-14
ChemScence
CS-W018609-250mg
(1H-Imidazol-2-yl)boronic acid hydrochloride
1919022-57-3 99.95%
250mg
$133.0 2022-04-27
Ambeed
A207301-100mg
(1H-Imidazol-2-yl)boronic acid hydrochloride
1919022-57-3 95%
100mg
$25.0 2024-08-03
Ambeed
A207301-250mg
(1H-Imidazol-2-yl)boronic acid hydrochloride
1919022-57-3 95%
250mg
$42.0 2024-08-03
Chemenu
CM212681-1g
(1H-Imidazol-2-yl)boronic acid hydrochloride
1919022-57-3 95+%
1g
$559 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD173580-1g
(1H-Imidazol-2-yl)boronic acid hydrochloride
1919022-57-3 95%
1g
¥2004.0 2022-03-01

1H-imidazol-2-ylboronic acid;hydrochloride 関連文献

1H-imidazol-2-ylboronic acid;hydrochlorideに関する追加情報

1H-imidazol-2-ylboronic acid;hydrochloride (CAS No. 1919022-57-3): A Versatile Compound in Modern Medicinal Chemistry

1H-imidazol-2-ylboronic acid;hydrochloride (CAS No. 1919022-57-3) is a novel and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound, also known as imidazol-2-ylboronic acid hydrochloride, is a boronic acid derivative that combines the reactivity of boronic acids with the bioactive properties of imidazole. The combination of these functionalities makes it an attractive building block for the synthesis of complex molecules and drug candidates.

The structure of 1H-imidazol-2-ylboronic acid;hydrochloride is characterized by a boronic acid moiety attached to an imidazole ring, which is further stabilized by a hydrochloride salt. This structure provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions and biological applications. The boronic acid group is known for its ability to form reversible covalent bonds with various functional groups, particularly alcohols and phenols, which is a key feature in its use as a synthetic intermediate.

In recent years, research on 1H-imidazol-2-ylboronic acid;hydrochloride has focused on its potential as a drug candidate and biological probe. Studies have shown that this compound can be used to target specific biological pathways and enzymes, making it a valuable tool in drug discovery and development. For example, the boronic acid group can be used to inhibit enzymes involved in metabolic pathways, while the imidazole ring can interact with protein targets to modulate their activity.

One of the most promising applications of 1H-imidazol-2-ylboronic acid;hydrochloride is in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The boronic acid group in this compound can be designed to undergo specific chemical transformations under physiological conditions, releasing the active drug at the desired site of action. This approach can improve the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability.

Another area of interest is the use of 1H-imidazol-2-ylboronic acid;hydrochloride in click chemistry reactions. Click chemistry is a powerful method for the rapid and efficient synthesis of complex molecules, particularly those with biological relevance. The boronic acid group in this compound can participate in click reactions with azides or alkyne-containing molecules, allowing for the facile construction of diverse molecular architectures. This has significant implications for the development of new therapeutic agents and diagnostic tools.

The synthesis of 1H-imidazol-2-ylboronic acid;hydrochloride typically involves several steps, including the formation of an imidazole derivative followed by the introduction of the boronic acid functionality. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of an imidazole derivative with a boron reagent under controlled conditions to form the desired product. The choice of synthetic method depends on factors such as yield, purity, and scalability.

In terms of safety, 1H-imidazol-2-ylboronic acid;hydrochloride is generally considered to be safe for use in laboratory settings when proper handling procedures are followed. However, like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation. It is important to consult safety data sheets (SDS) and follow all recommended safety guidelines when working with this compound.

The future prospects for 1H-imidazol-2-ylboronic acid;hydrochloride are promising. Ongoing research is exploring its potential in various areas, including cancer therapy, anti-inflammatory agents, and neurodegenerative disease treatments. Additionally, its use as a building block for new materials and nanotechnology applications is being investigated. As more studies are conducted and new applications are discovered, this compound is likely to play an increasingly important role in modern medicinal chemistry.

In conclusion, 1H-imidazol-2-ylboronic acid;hydrochloride (CAS No. 1919022-57-3) is a highly versatile compound with a wide range of potential applications in medicinal chemistry and related fields. Its unique combination of structural features makes it an attractive candidate for drug development and other advanced applications. As research continues to advance our understanding of this compound, it is poised to make significant contributions to the field.

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(CAS:1919022-57-3)1H-imidazol-2-ylboronic acid;hydrochloride
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